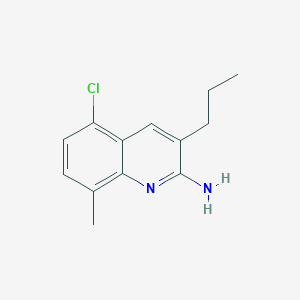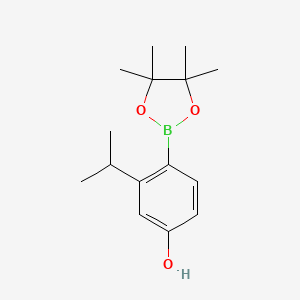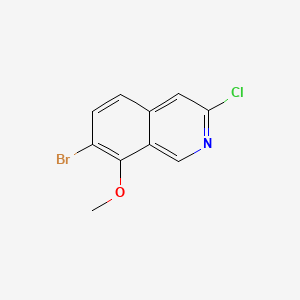
2-(6-Chloro-4-methylpyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-4-methylpyridin-2-YL)ethanamine is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, along with an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylpyridin-2-YL)ethanamine typically involves the reaction of 6-chloro-4-methylpyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-4-methylpyridin-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-(4-methylpyridin-2-YL)ethanamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(4-methylpyridin-2-YL)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Chloro-4-methylpyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-4-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: Similar structure but lacks the chloro group.
2-(1-Methylpiperidin-4-yl)ethanamine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
2-(6-Chloro-4-methylpyridin-2-YL)ethanamine is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
2-(6-chloro-4-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-7(2-3-10)11-8(9)5-6/h4-5H,2-3,10H2,1H3 |
Clé InChI |
POUKSBXCPSZUIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)


![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)


